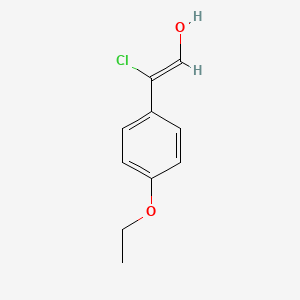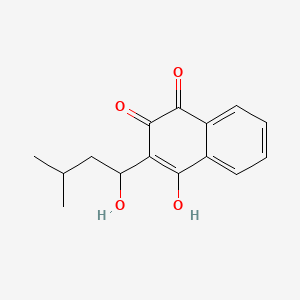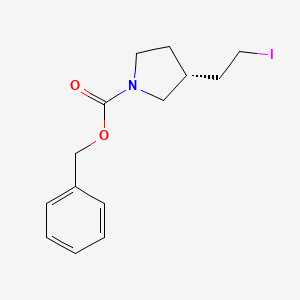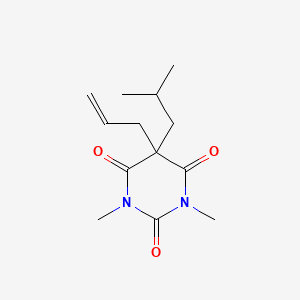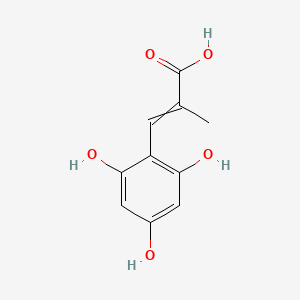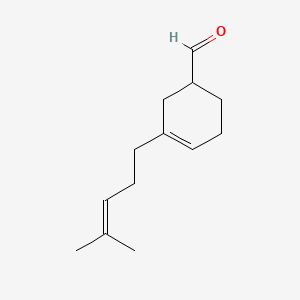![molecular formula C11H19NO3 B13949104 8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Hydroxymethyl)-2-azaspiro[45]decane-2-carboxylic acid is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a series of cyclization reactions. For instance, the construction of the 6-azaspiro[4.5]decane framework is a key step in the synthesis of related compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. Techniques such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction have been employed in the synthesis of similar spirocyclic compounds .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the carboxylic acid group can produce alcohols .
Applications De Recherche Scientifique
8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of 8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.
Spirotetramat: An insecticide with a spirocyclic structure, used in agriculture.
Uniqueness
8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid stands out due to its specific functional groups and potential for diverse chemical transformations. Its hydroxymethyl and carboxylic acid groups provide versatile sites for modification, making it a valuable compound in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c13-7-9-1-3-11(4-2-9)5-6-12(8-11)10(14)15/h9,13H,1-8H2,(H,14,15) |
Clé InChI |
HVSLAJMRPXYXQX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CO)CCN(C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



